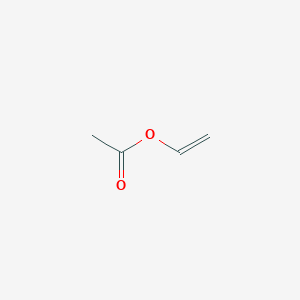![molecular formula C12H22FNO B146132 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) CAS No. 136734-69-5](/img/structure/B146132.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMPD or Fluoromethylpyrrolidine. FMPD is a chiral compound that has two enantiomers, with the (2R)-enantiomer being the most biologically active.
作用机制
FMPD exerts its biological effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer of FMPD has been shown to bind specifically to the active site of DPP-4, preventing its activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in glucose homeostasis.
生化和生理效应
FMPD has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, FMPD has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
FMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific enzymes and proteins, making it an ideal tool for studying their function. FMPD is also relatively easy to synthesize and can be obtained in large quantities. However, FMPD has some limitations. It is a chiral compound, and the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer is the most biologically active. Therefore, care must be taken to ensure that the correct enantiomer is used in experiments. Additionally, FMPD has not been extensively studied in humans, and its safety and potential side effects are not well understood.
未来方向
There are several future directions for research on FMPD. One area of interest is the development of FMPD analogs with improved potency and selectivity for specific enzymes and proteins. Another area of interest is the study of FMPD in human subjects, to better understand its safety and potential therapeutic applications. Finally, FMPD may have applications in the development of new treatments for diabetes and other metabolic disorders.
合成方法
The synthesis of FMPD involves the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a strong base. The reaction results in the formation of two enantiomers, with the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer being the desired product. The synthesis of FMPD is relatively straightforward and can be achieved using standard laboratory equipment.
科学研究应用
FMPD has been used extensively in scientific research as a tool to study the function of specific proteins and enzymes. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose homeostasis. FMPD has also been used to study the function of other enzymes, such as protein tyrosine phosphatases and serine/threonine phosphatases.
属性
CAS 编号 |
136734-69-5 |
|---|---|
产品名称 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) |
分子式 |
C12H22FNO |
分子量 |
215.31 g/mol |
IUPAC 名称 |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 |
InChI 键 |
WJZJHPNNPHRHER-ZDCRXTMVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
规范 SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
同义词 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



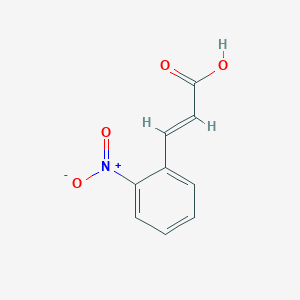
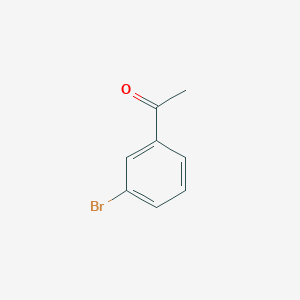
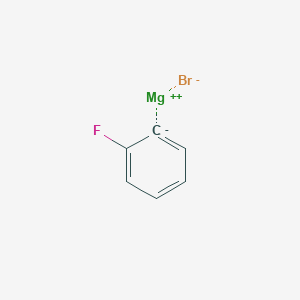
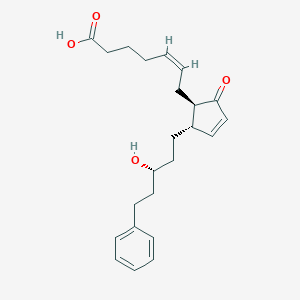
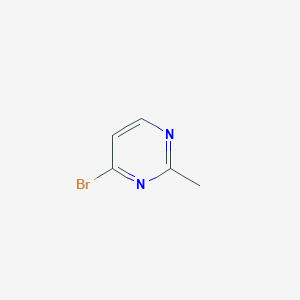
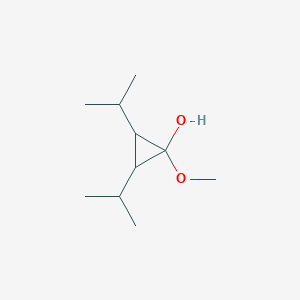
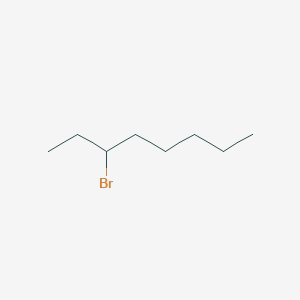
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)
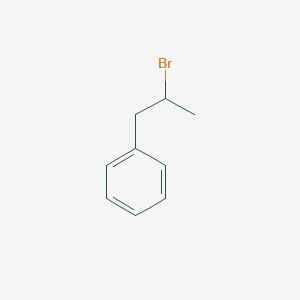
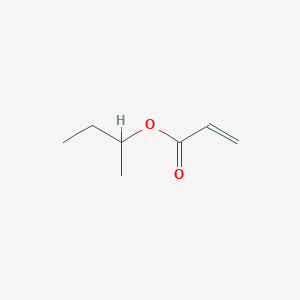
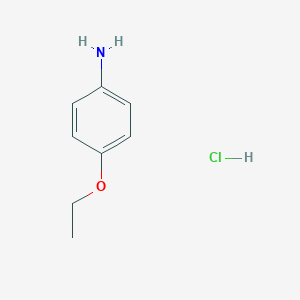
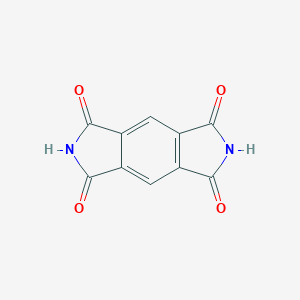
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
